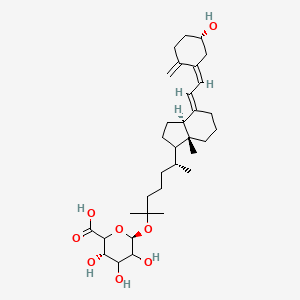

5-Hydroxyvitamin D3 25-glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxyvitamin D3 25-glucuronide is a biochemical compound with the molecular formula C33H52O8 and a molecular weight of 576.76 g/mol . It is a derivative of 25-hydroxyvitamin D3, which is a metabolite of vitamin D3 (cholecalciferol). This compound is significant in the study of vitamin D metabolism and its various biological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvitamin D3 25-glucuronide typically involves the hydroxylation of vitamin D3 (cholecalciferol) followed by glucuronidation. One method involves using a whole-cell approach with molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3, which can then be further modified to form this compound.

Industrial Production Methods

Industrial production of 25-hydroxyvitamin D3 often involves biocatalytic platforms using monooxygenase or peroxygenase enzymes. These methods are optimized for high selectivity and yield, often incorporating cyclodextrin recycling to enhance efficiency . The glucuronidation step can be achieved using glucuronosyltransferase enzymes in a controlled bioreactor environment.

化学反应分析

Types of Reactions

5-Hydroxyvitamin D3 25-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to less oxidized forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.

科学研究应用

5-Hydroxyvitamin D3 25-glucuronide has several applications in scientific research:

作用机制

The mechanism of action of 5-Hydroxyvitamin D3 25-glucuronide involves its conversion to active metabolites that interact with vitamin D receptors (VDRs) in the body. These receptors regulate the expression of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The compound is metabolized in the liver and kidneys, where it undergoes hydroxylation to form biologically active metabolites .

相似化合物的比较

Similar Compounds

25-Hydroxyvitamin D3:

1α,25-Dihydroxyvitamin D3:

3-epi-25-Hydroxyvitamin D3: An epimer of 25-hydroxyvitamin D3 with similar but distinct biological activity.

Uniqueness

5-Hydroxyvitamin D3 25-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism, making it a valuable compound for studying vitamin D-related pathways and developing therapeutic interventions.

生物活性

5-Hydroxyvitamin D3 25-glucuronide (25OHD-Gluc) is a significant metabolite of vitamin D, particularly in the context of its biological activity and physiological roles. This article delves into the mechanisms of action, metabolic pathways, and implications of 25OHD-Gluc in human health, supported by various research findings and case studies.

Overview of Vitamin D Metabolism

Vitamin D, primarily obtained through sunlight exposure and dietary sources, undergoes several transformations in the body. The liver converts vitamin D3 into 25-hydroxyvitamin D3 (25OHD3), the primary circulating form. Subsequently, 25OHD3 can be further metabolized through hydroxylation or conjugation processes, leading to various metabolites including 25OHD-Gluc .

Glucuronidation Process

The glucuronidation of 25OHD3 is primarily catalyzed by uridine 5′-diphosphoglucuronyltransferases (UGTs), specifically UGT1A4 and UGT1A3. These enzymes facilitate the conversion of 25OHD3 into different glucuronide forms, including 25OHD-Gluc. This process is crucial for detoxification and excretion of vitamin D metabolites .

Kinetics of Formation

Research indicates that the kinetics of glucuronide formation follows a Michaelis-Menten model, suggesting a saturable enzymatic process. The formation rates can be influenced by various factors, including the presence of pregnane X receptor agonists which can enhance UGT activity .

Interaction with Vitamin D Receptor (VDR)

One of the key functions of 25OHD-Gluc is its interaction with the vitamin D receptor (VDR). Studies have demonstrated that 25OHD-Gluc can cross the intestinal epithelium and activate VDR-mediated gene expression in the colon, particularly influencing genes involved in calcium metabolism such as cytochrome P450 24A1 (Cyp24) .

Table: Comparison of Biological Activities

| Metabolite | VDR Activation | Source | Physiological Role |

|---|---|---|---|

| 25OHD | Moderate | Liver | Calcium homeostasis |

| 1α,25(OH)2D3 | High | Kidney | Active hormone for calcium absorption |

| 25OHD-Gluc | Significant | Bile/Intestine | Modulates intestinal VDR responses |

Study on Colon Gene Expression

In a pivotal study involving mice, administration of 1 nmol of 25OHD-Gluc resulted in a significant increase in Cyp24 mRNA expression in the colon. This effect was not observed with free 25OHD, indicating that the glucuronide form has unique bioactive properties that are critical for intestinal health .

Human Plasma Analysis

Research analyzing human plasma samples revealed that both conjugated forms (including 25OHD-Gluc) and unconjugated forms coexist, with conjugates being tightly bound to vitamin D binding proteins. This binding influences their availability and biological activity within target tissues .

Implications for Health

The biological activities of 25OHD-Gluc suggest its potential role in maintaining calcium homeostasis and modulating immune responses through VDR activation. Understanding these pathways can provide insights into therapeutic strategies for conditions related to vitamin D deficiency or dysfunction.

属性

IUPAC Name |

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQPJTROOXJOLQ-GYYWGDJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。